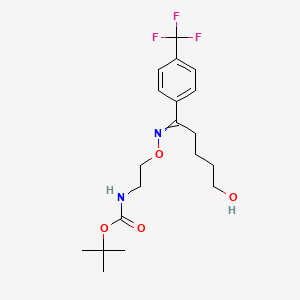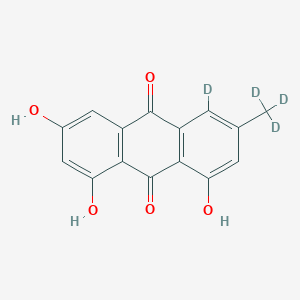
Emodin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Emodin derivatives have been synthesized through various methods, aiming at enhancing their pharmacological activities. For instance, a series of 1,5-diaryl-1,4-pentadien-3-one derivatives bearing an emodin group were designed and synthesized, demonstrating promising antiviral activities against tobacco mosaic virus and cucumber mosaic virus (Wu et al., 2016). This approach suggests a potential pathway for Emodin-d4 synthesis, focusing on enhancing its biological activity.
Molecular Structure Analysis
The molecular structure of Emodin has been studied extensively, revealing its anthraquinone backbone. Studies on emodin interacting with lipid bilayers indicate that its structure allows it to insert into cellular membranes, affecting their properties (da Cunha et al., 2017). Such insights into Emodin's molecular interactions can be instrumental in understanding the structural dynamics of Emodin-d4.
Chemical Reactions and Properties
Emodin has been found to interact with various molecular targets, demonstrating its capacity to undergo diverse chemical reactions. For instance, emodin acts as a natural inhibitor of protein kinase CK2, affecting the growth and development of Candida albicans by suppressing hyphal development and biofilm formation (Janeczko et al., 2017). These interactions suggest that Emodin-d4 could also exhibit unique chemical properties influencing its biological activity.
Physical Properties Analysis
The physical properties of Emodin, such as solubility and stability, have been addressed through the formation of cocrystals, improving its pharmaceutical properties (Park et al., 2019). Such strategies could be applied to Emodin-d4 to enhance its physical properties, making it more amenable to research and potential applications.
Chemical Properties Analysis
Emodin's chemical properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, are well-documented. For example, emodin's antioxidant effects on the superoxide radical involve π–π interaction and electron transfer processes, showcasing its strong antioxidant capability (Rossi et al., 2020). These chemical properties provide a foundation for exploring the chemical properties of Emodin-d4, particularly in how modifications affect its reactivity and biological activity.
科学的研究の応用
Apoptosis Induction in Cancer Cells : Emodin has been shown to induce apoptosis in human promyeloleukemic HL-60 cells through the activation of caspase 3 cascade but independent of reactive oxygen species production (Chen et al., 2002).
Anti-inflammatory Effects : It exhibits anti-inflammatory effects by attenuating NLRP3 inflammasome activation, which is significant in treating inflammation-related disorders (Han et al., 2015).
Antiproliferative Effects on Cervical Cancer Cells : Emodin induces apoptosis in human cervical cancer cells through poly(ADP-ribose) polymerase cleavage and activation of caspase-9 (Srinivas et al., 2003).
Amelioration of Metabolic Disorder : It selectively inhibits 11β‐hydroxysteroid dehydrogenase type 1, providing therapeutic potential in type 2 diabetes and metabolic syndrome (Feng et al., 2010).
Pharmacological Properties : Emodin has demonstrated a wide spectrum of pharmacological properties, including anticancer, hepatoprotective, antiinflammatory, antioxidant, and antimicrobial activities (Dong et al., 2016).
Treatment of Inflammatory Disorders and Cancer : It targets diverse signal transduction cascades, which could be beneficial in treating inflammatory diseases and cancer (Shrimali et al., 2013).
Pharmacological and Toxicological Summary : Emodin's anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion effects have been highlighted, with potential for treating various diseases (Cui et al., 2020).
Inhibition of DPP4 : Emodin from Rheum palmatum Linn inhibits DPP4 activity, suggesting potential for treating type 2 diabetes (Wang et al., 2017).
Regulation of AMP-Activated Protein Kinase Pathways : It protects against high-fat diet-induced obesity by regulating AMP-activated protein kinase pathways in white adipose tissue (Tzeng et al., 2012).
Treatment of Cholestatic Hepatitis : Emodin shows promising results in treating cholestatic hepatitis via anti-inflammatory pathways (Ding et al., 2008).
Neuroprotective Effects : Emodin-8-O-β-d-glucoside has neuroprotective effects in vivo and in vitro, which could be beneficial in treating cerebral ischemia-reperfused injury and glutamate-induced neuronal damage (Wang et al., 2007).
特性
IUPAC Name |
1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-MZCSYVLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

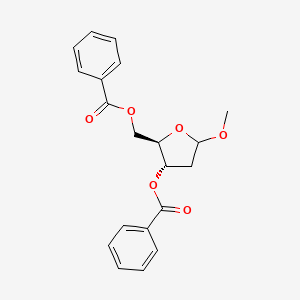

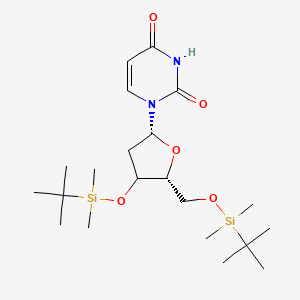
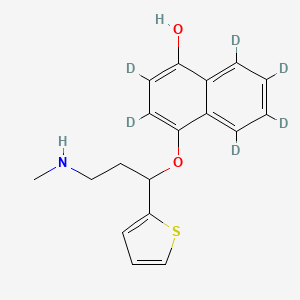
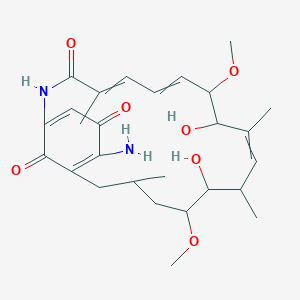

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
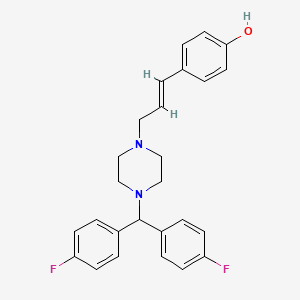
![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

